7-(Trifluoromethyl)quinolin-2-amine

説明

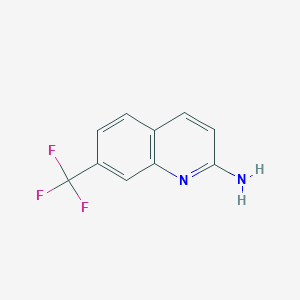

7-(Trifluoromethyl)quinolin-2-amine is a fluorinated quinoline derivative known for its significant biological and chemical properties. The compound, characterized by the presence of a trifluoromethyl group at the 7th position and an amine group at the 2nd position of the quinoline ring, has garnered attention in various fields, including medicinal chemistry and materials science .

作用機序

Target of Action

The primary targets of 7-(Trifluoromethyl)quinolin-2-amine are microtubules . Microtubules are a component of the cell’s cytoskeleton and play crucial roles in maintaining cell shape, enabling cell motility, and facilitating intracellular transport .

Mode of Action

This compound acts as a microtubule-targeted agent (MTA) . It inhibits the polymerization of tubulin, a protein that forms the microtubule structure . This disruption of microtubule dynamics interferes with cell division, leading to cell cycle arrest and apoptosis .

Biochemical Pathways

The compound’s action on microtubules affects the mitotic spindle assembly, a structure necessary for chromosome segregation during cell division . This disruption leads to cell cycle arrest at the G2/M phase, preventing the cell from dividing . The inability to complete cell division triggers programmed cell death, or apoptosis .

Result of Action

The result of this compound’s action is the inhibition of cell proliferation and induction of apoptosis . In vitro studies have shown that it has potent anti-proliferative activity against various cell lines, including PC3, K562, and HeLa . The compound disrupts the tubulin network in cells, leading to cell cycle arrest and apoptosis .

生化学分析

Biochemical Properties

7-(Trifluoromethyl)quinolin-2-amine plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with microtubule-associated proteins, inhibiting their polymerization. The interaction with tubulin, a key protein in microtubule formation, disrupts the microtubule network within cells, leading to cell cycle arrest and apoptosis. The binding of this compound to the colchicine binding site on tubulin is a critical aspect of its biochemical activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cell lines such as HeLa, PC3, and K562, this compound has demonstrated significant cytotoxicity. It induces cell cycle arrest at the G2/M phase and promotes apoptosis through the disruption of the microtubule network. Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by interfering with the normal function of microtubules .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the colchicine binding site on tubulin, inhibiting tubulin polymerization. This inhibition prevents the formation of microtubules, which are essential for cell division and intracellular transport. The disruption of microtubule dynamics leads to cell cycle arrest and apoptosis. Furthermore, this compound may also affect gene expression by altering the stability and transport of mRNA within the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term exposure to this compound in in vitro and in vivo studies has shown sustained disruption of cellular functions, particularly in rapidly dividing cells such as cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth. At higher doses, toxic effects such as weight loss, organ damage, and severe cytotoxicity have been observed. The threshold for these adverse effects is critical in determining the therapeutic window for potential clinical applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes responsible for drug metabolism. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic transformations can affect the compound’s activity and toxicity. Additionally, this compound may influence metabolic flux and metabolite levels within cells, further impacting cellular functions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes, while its interactions with transport proteins facilitate its accumulation in specific cellular compartments. These interactions are crucial for the compound’s localization and activity within cells .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with microtubules and other cytoskeletal components. The compound may also localize to the nucleus, affecting nuclear processes such as gene expression and DNA replication. Post-translational modifications and targeting signals may direct this compound to specific organelles, influencing its activity and function within the cell .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Trifluoromethyl)quinolin-2-amine typically involves the cyclization of appropriate precursors. One common method includes the iodocyclization of trifluoromethyl propargyl imines with iodine (I2) or iodine monochloride (ICl) under mild conditions . Another approach involves the nucleophilic substitution of halogen atoms or diaza groups, followed by direct fluorination .

Industrial Production Methods: Industrial production methods for this compound often leverage scalable cyclization and fluorination reactions. The use of organometallic compounds and cross-coupling reactions, such as Suzuki-Miyaura coupling, are also prevalent in large-scale synthesis .

化学反応の分析

Types of Reactions: 7-(Trifluoromethyl)quinolin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: Nucleophilic substitution reactions are common, especially involving the trifluoromethyl group.

Common Reagents and Conditions:

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).

Substitution: Reagents like sodium azide (NaN3) and various organometallic reagents.

Major Products: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines .

科学的研究の応用

7-(Trifluoromethyl)quinolin-2-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.

Medicine: Explored for its anti-cancer properties, particularly in targeting protein kinases like SGK1.

Industry: Utilized in the development of materials with unique electronic and optical properties.

類似化合物との比較

4-Trifluoromethyl-2-anilinoquinoline: Known for its anti-cancer properties targeting SGK1.

Fluoroquinolones: Widely used as antibacterial agents.

2-Propyl-3-(trifluoromethyl)quinoline: Noted for its selective trifluoromethylation reactions.

Uniqueness: 7-(Trifluoromethyl)quinolin-2-amine stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its ability to act as a potent kinase inhibitor makes it a valuable compound in medicinal chemistry .

生物活性

7-(Trifluoromethyl)quinolin-2-amine, with the CAS number 113508-12-6, is a fluorinated derivative of quinoline that has garnered attention for its diverse biological activities. Its unique trifluoromethyl substitution imparts distinctive chemical properties, making it a subject of interest in medicinal chemistry, particularly for its potential antimicrobial and antitumor effects.

Chemical Structure and Properties

The molecular formula of this compound is C10H7F3N2, with a molecular weight of approximately 212.18 g/mol. The compound features a quinoline backbone, characterized by a fused benzene and pyridine ring system, with an amino group at the second position and a trifluoromethyl group at the seventh position. This structural configuration significantly influences its biological interactions and reactivity.

Synthesis

The synthesis of this compound typically involves palladium-catalyzed amination or Buchwald-Hartwig reactions. These methods facilitate the coupling of trifluoromethyl-substituted building blocks with quinoline derivatives to yield the final product. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the identity and purity of the synthesized compound.

Antimicrobial Activity

Research indicates that this compound exhibits moderate to good antimicrobial activity against various bacterial and fungal strains. Studies have shown its effectiveness against specific pathogens, suggesting its potential utility in developing new antimicrobial agents. For instance, it has demonstrated significant activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis .

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 μM |

| Enterococcus faecalis | 62.5 - 125 μM |

| Escherichia coli | 100 μg/mL |

Antitumor Activity

The antitumor properties of this compound have been explored in various studies, revealing promising results in inhibiting cancer cell proliferation and inducing apoptosis in different cancer cell lines, including HeLa and PC3 cells. The compound acts as a microtubule-targeted agent (MTA), disrupting microtubule dynamics essential for cell division.

Table 2: Cytotoxicity of this compound Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | HeLa | X |

| PC3 | Y | |

| K562 | Z |

Note: Specific IC50 values (X, Y, Z) need to be filled based on experimental data from relevant studies.

The biological activity of this compound is attributed to its ability to interact with various biological targets. The presence of fluorine atoms enhances the binding affinity to these targets compared to non-fluorinated analogs. For instance, it has been shown to inhibit critical pathways involved in cell division and bacterial protein synthesis, contributing to its antimicrobial and antitumor effects .

Case Studies

- Antimalarial Activity : A study evaluated the efficacy of derivatives of quinoline compounds against chloroquine-resistant malaria strains. The results indicated that certain derivatives exhibited excellent antiplasmodial activity, suggesting that modifications at the trifluoromethyl position could enhance therapeutic potential against malaria .

- Cytotoxicity Evaluation : In vitro studies assessed the cytotoxic effects of various derivatives on cancer cell lines, revealing that specific modifications led to improved inhibitory effects on tumor growth. The structure-activity relationship (SAR) analysis highlighted the significance of the trifluoromethyl group in enhancing biological activity .

特性

IUPAC Name |

7-(trifluoromethyl)quinolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2/c11-10(12,13)7-3-1-6-2-4-9(14)15-8(6)5-7/h1-5H,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGKJFBMTNDZZJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=N2)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20555325 | |

| Record name | 7-(Trifluoromethyl)quinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20555325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113508-12-6 | |

| Record name | 7-(Trifluoromethyl)quinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20555325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-(trifluoromethyl)quinolin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。